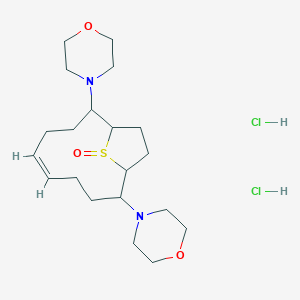
10-Hydroxyeicosatetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxyeicosatetraenoic acid (10-HETE) is a bioactive lipid mediator that is derived from arachidonic acid metabolism. It is a member of the eicosanoid family and is produced by the action of 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX) enzymes. 10-HETE has been found to play a significant role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.
Mecanismo De Acción
The exact mechanism of action of 10-Hydroxyeicosatetraenoic acid is not fully understood. However, it is known that 10-Hydroxyeicosatetraenoic acid acts on various cellular targets, including G protein-coupled receptors (GPCRs) and ion channels. 10-Hydroxyeicosatetraenoic acid has been found to activate GPCRs such as GPR31 and GPR132, which are involved in the regulation of inflammation and cancer. It has also been found to modulate the activity of ion channels such as TRPV1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
10-Hydroxyeicosatetraenoic acid has various biochemical and physiological effects, including the regulation of inflammation, cancer, and cardiovascular diseases. It has been found to modulate the activity of immune cells such as macrophages and neutrophils, which are involved in the regulation of inflammation. 10-Hydroxyeicosatetraenoic acid has also been found to promote the growth and survival of cancer cells by modulating various cellular pathways, including the PI3K/Akt and MAPK/ERK pathways. In cardiovascular diseases, 10-Hydroxyeicosatetraenoic acid has been found to regulate vascular tone and blood pressure by modulating the activity of endothelial cells and smooth muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of studying 10-Hydroxyeicosatetraenoic acid in lab experiments is its involvement in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. This makes it an attractive target for drug development and therapeutic interventions. However, one of the limitations of studying 10-Hydroxyeicosatetraenoic acid in lab experiments is its complex mechanism of action, which makes it difficult to target specific cellular pathways.
Direcciones Futuras
There are various future directions for studying 10-Hydroxyeicosatetraenoic acid, including the development of novel drugs and therapeutic interventions for inflammation, cancer, and cardiovascular diseases. One of the future directions is to study the role of 10-Hydroxyeicosatetraenoic acid in the regulation of immune cells and their interaction with cancer cells. Another future direction is to study the effect of 10-Hydroxyeicosatetraenoic acid on ion channels and their role in pain and inflammation. Additionally, the development of new techniques for targeting specific cellular pathways of 10-Hydroxyeicosatetraenoic acid could lead to the development of more effective drugs and therapeutic interventions.
Métodos De Síntesis
10-Hydroxyeicosatetraenoic acid is synthesized by the action of 5-LOX and 12-LOX enzymes on arachidonic acid. The 5-LOX pathway produces 5-hydroxyeicosatetraenoic acid (5-HETE), which is further converted to 10-Hydroxyeicosatetraenoic acid by the action of 5-hydroxyeicosanoid dehydrogenase (5-HEDH). The 12-LOX pathway produces 12-hydroxyeicosatetraenoic acid (12-HETE), which is also further converted to 10-Hydroxyeicosatetraenoic acid by the action of 12-hydroxyeicosanoid dehydrogenase (12-HEDH).
Aplicaciones Científicas De Investigación
10-Hydroxyeicosatetraenoic acid has been extensively studied in various scientific research applications, including inflammation, cancer, and cardiovascular diseases. It has been found to play a significant role in the regulation of inflammation by modulating the activity of immune cells such as macrophages and neutrophils. 10-Hydroxyeicosatetraenoic acid has also been found to be involved in the development and progression of various types of cancer, including breast, prostate, and lung cancer. In cardiovascular diseases, 10-Hydroxyeicosatetraenoic acid has been found to regulate vascular tone and blood pressure.
Propiedades
Número CAS |
167697-52-1 |
|---|---|
Nombre del producto |
10-Hydroxyeicosatetraenoic acid |
Fórmula molecular |
C5H5N3O4 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(5E,8E,10R,11E,14E)-10-hydroxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-10-13-16-19(21)17-14-11-8-9-12-15-18-20(22)23/h6-9,13-14,16-17,19,21H,2-5,10-12,15,18H2,1H3,(H,22,23)/b7-6+,9-8+,16-13+,17-14+/t19-/m1/s1 |
Clave InChI |
ZUOCVLADVGGUGH-DACGWFPESA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/[C@H](/C=C/C/C=C/CCCC(=O)O)O |
SMILES |
CCCCCC=CCC=CC(C=CCC=CCCCC(=O)O)O |
SMILES canónico |
CCCCCC=CCC=CC(C=CCC=CCCCC(=O)O)O |
Sinónimos |
10-HETE 10-hydroxyeicosatetraenoic acid 10-hydroxyeicosatetraenoic acid, (S)-(all-Z)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)

![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)


![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)
![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)